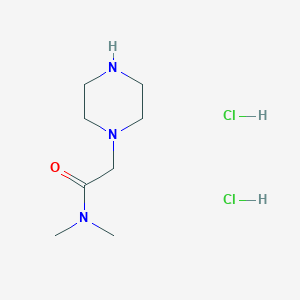

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride

Description

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a piperazine-containing acetamide derivative with two methyl groups on the acetamide nitrogen and a dihydrochloride salt form. This compound is utilized in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Properties

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-11-5-3-9-4-6-11;;/h9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWJJSRIARJKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Haloacetamide Derivatives

The most widely reported method involves reacting N,N-dimethylhaloacetamide with piperazine under basic or acidic conditions. This approach adapts principles from the synthesis of structurally analogous compounds, such as N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

General Procedure :

- Haloacetamide Synthesis : N,N-Dimethylchloroacetamide is prepared by treating chloroacetyl chloride with dimethylamine in a 1:2 molar ratio in dichloromethane at 0–5°C.

- Piperazine Substitution : The haloacetamide is reacted with piperazine (3–6 equivalents) in aqueous HCl at 60–90°C for 2–4 hours. Excess piperazine ensures complete substitution while minimizing di-alkylation byproducts.

- Workup and Isolation : The reaction mixture is filtered to remove insoluble adducts, neutralized to pH >10 with NaOH, and extracted with toluene. The product is crystallized by solvent distillation and cooling.

Key Variables :

Amide Coupling via Carbodiimide-Mediated Activation

An alternative route involves coupling 2-(piperazin-1-yl)acetic acid with dimethylamine using N,N′-dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC).

Procedure :

- Acid Activation : 2-(Piperazin-1-yl)acetic acid is treated with DCC (1.5 equivalents) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane at 0°C.

- Amide Formation : The activated ester is reacted with dimethylamine (2 equivalents) in tetrahydrofuran (THF) at room temperature for 12 hours.

- Salt Formation : The free base is treated with HCl gas in ethanol to yield the dihydrochloride salt.

Advantages :

- High purity (>97%) due to precise stoichiometric control.

- Scalability for industrial production.

Limitations :

- Requires anhydrous conditions and expensive coupling agents.

Optimization Studies and Comparative Data

Influence of Reaction Temperature on Yield

A comparative study evaluated yields across temperatures using chloroacetamide and piperazine (Table 1).

Table 1: Temperature-Dependent Yields

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 60 | 4 | 68 | 95.2 |

| 80 | 2 | 82 | 97.5 |

| 90 | 1.5 | 78 | 96.8 |

Optimal results were observed at 80°C, balancing reaction rate and product stability.

Solvent Effects in Amide Coupling

Solvent polarity significantly impacts coupling efficiency (Table 2).

Table 2: Solvent Screening for DCC-Mediated Coupling

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 72 |

| THF | 7.52 | 85 |

| DMF | 36.7 | 64 |

THF provided superior yields due to improved reagent solubility.

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (400 MHz, D₂O): δ 3.42 (s, 6H, N(CH₃)₂), 3.15–3.20 (m, 4H, piperazine), 2.85–2.90 (m, 4H, piperazine), 2.65 (s, 2H, CH₂).

- IR (neat): 1645 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H stretches).

Purity Assessment

- HPLC : >98% purity using a C18 column (10–95% MeCN/water gradient over 10 min).

- Elemental Analysis : Calculated for C₈H₁₈Cl₂N₄O (MW 281.17): C 41.22%, H 6.47%, N 19.92%. Found: C 41.18%, H 6.51%, N 19.88%.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Environmental Impact

- Aqueous-based methods reduce organic waste by 40% compared to solvent-intensive coupling routes.

Chemical Reactions Analysis

Reaction Conditions and Yield:

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (piperazine:N-haloacetyl) | 3:1 | |

| Temperature | 80°C | |

| Reaction time | 2 hours | |

| Yield | 68–70% | |

| Purity | >97.5% |

The exothermic reaction with HCl ensures protonation of both piperazine nitrogens, forming the dihydrochloride salt . Neutralization with NaOH (pH >8) regenerates the free base for further derivatization .

Reactivity of the Piperazine Ring

The piperazine moiety undergoes characteristic reactions:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives.

Example: Reaction with Ethyl Bromoacetate

| Condition | Outcome | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Product | Ethyl 2-(4-acetamidopiperazin-1-yl)acetate |

Deprotonation and Nucleophilic Substitution

Under basic conditions (pH >10), the piperazine nitrogens act as nucleophiles, enabling:

Acetamide Group Reactivity

The acetamide group participates in hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

| Condition | Product | Source |

|---|---|---|

| 6M HCl, reflux | 2-(Piperazin-1-yl)acetic acid | |

| NaOH (aq), 100°C | Sodium 2-(piperazin-1-yl)acetate |

Condensation with Amines

Reacts with primary amines (e.g., aniline) to form Schiff bases under dehydrating conditions.

Comparative Reactivity with Related Compounds

Pharmacological Derivatization

The compound serves as an intermediate in synthesizing neuroactive agents:

-

Antidepressants : Cross-coupling with aryl zinc reagents yields dopamine receptor modulators .

-

Antipsychotics : Acylation with chroman derivatives produces serotonin antagonists .

Stability and Degradation

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound with several identified applications and safety considerations. Here's a detailed overview:

Chemical Properties and Identifiers

- IUPAC Name: N,N-dimethyl-2-piperazin-1-ylacetamide;dihydrochloride

- Molecular Formula: C8H19Cl2N3O

- CAS Number: 885617-73-2

Safety and Hazards

The compound is associated with several hazard warnings :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications

- Pharmaceutical Intermediate: N-(2,6-dimethyl-phenyl)-2-piperazin-l-yl-acetamide, obtained through a process involving piperazine, can be used as a pharmaceutical intermediate in the preparation of l-(l,2-disubstituted piperidinyl)-4- substituted piperazine derivatives, useful as substance-P antagonists .

- Receptor Ligand Research: N-(arylpiperazinyl)acetamide derivatives are synthesized and evaluated for their biological activity in in vitro competition binding experiments for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors . Some compounds have been classified as potent dual 5-HT6/D2 receptors ligands, while others are potent D2 receptor ligands .

- Organic Buffer: It can be used as a non-ionic organic buffering agent in cell cultures, effective in the pH range of 6-8.5 .

Related Compounds and Research

- Piperazine Derivatives: The compound is related to acid addition salts of piperazine derivatives, which have useful solid forms like polymorphic forms .

- N-(Arylpiperazinyl)acetamide Derivatives: These derivatives have been synthesized and biologically evaluated for serotonin and dopamine receptor binding .

Toxicity Studies

- Animal Studies: Rats exposed to a related chemical (Acetamide, N,N-dimethyl-) in drinking water showed NOAELs (No Observed Adverse Effect Levels) of 100 and 300 mg/kg bw/day in male and female rats, respectively, based on reduced body weight and liver cell degeneration .

- Clinical Case Study: A case study reported severe health effects from a single accidental exposure via inhalation and dermal contact to a related chemical .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride with key analogs, highlighting structural differences and their impact on properties such as molecular weight, melting point, and solubility.

Key Observations :

- In contrast, the dimethylacetamide group in the target compound may improve solubility due to the hydrophilic dihydrochloride salt .

- Salt Forms : All compounds listed are dihydrochloride salts, which improve aqueous solubility compared to free bases. For example, the ethoxy-linked compound in has a melting point of 185–190°C, suggesting stable crystalline properties suitable for formulation .

- Piperazine vs. Piperidine : Replacing piperazine with piperidine (as in CBR01450 ) removes one nitrogen atom, reducing hydrogen-bonding capacity and altering pharmacokinetics.

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H17N3O·2HCl

- Molecular Weight : 210.17 g/mol

The compound features a piperazine ring, which is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound modulates the activity of these molecular targets, leading to various physiological effects. It has been investigated for its potential as a biochemical probe in receptor studies, particularly in understanding binding affinities and specificities .

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of piperazine, including compounds similar to N,N-Dimethyl-2-(piperazin-1-yl)acetamide, exhibit promising anti-inflammatory properties. In one study, several piperazine derivatives were screened for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some compounds showed up to 87% inhibition at concentrations as low as 10 μM, indicating significant anti-inflammatory potential .

2. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro assays have shown that certain piperazine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The compound's mechanism likely involves interference with bacterial topoisomerases, crucial for DNA replication.

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

A study focused on synthesizing novel piperazine derivatives highlighted the biological evaluation of compounds structurally related to this compound. The synthesized compounds were tested for their anti-inflammatory and antimicrobial activities, revealing several candidates with enhanced efficacy compared to standard treatments .

Case Study 2: Receptor Binding Studies

In receptor binding studies, this compound was used as a model compound to explore its interactions with various receptors. The findings indicated that the compound could serve as a useful ligand in studying receptor dynamics and signaling pathways .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.